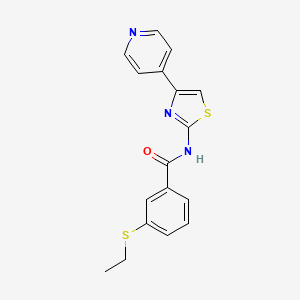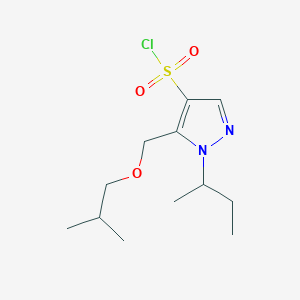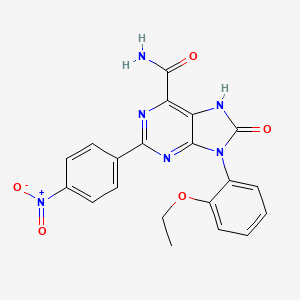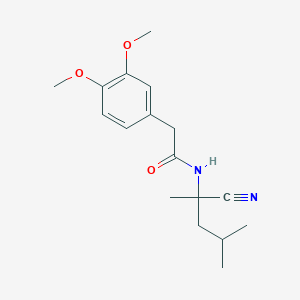
3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
作用機序
Target of Action
The compound, 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, is a novel eco-friendly corrosion inhibitor . Its primary target is mild steel, particularly in hydrochloric acid solutions . The compound acts as an effective inhibitor for mild steel corrosion .
Mode of Action
The compound interacts with its target, mild steel, by adhering to the steel surface. This adherence follows the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption . The compound acts as a mixed inhibitor, meaning it reduces both the anodic metal dissolution and cathodic hydrogen evolution .
Biochemical Pathways
The compound’s interaction with mild steel leads to the formation of a protective layer on the steel surface. This layer is characterized using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy . The formation of this protective layer is the primary biochemical pathway affected by the compound.
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, it can refer to the compound’s behavior in its environment. The compound exhibits high inhibition efficiency at a concentration of 0.2 mM, reaching up to 96.06% . This suggests that the compound has good bioavailability in its action environment.
Result of Action
The result of the compound’s action is the significant reduction of mild steel corrosion in hydrochloric acid solutions . The compound achieves this by forming a protective layer on the steel surface, which prevents further corrosion .
Action Environment
The compound’s action, efficacy, and stability are influenced by the environment in which it is used. Specifically, the compound has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . In this acidic environment, the compound exhibits high inhibition efficiency and acts as an effective corrosion inhibitor .
実験室実験の利点と制限
One of the main advantages of 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is its versatility in various scientific research fields. It can be used as a tool compound to study disease mechanisms, as well as a lead compound for drug development. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. One potential avenue is to further investigate its anti-cancer properties and develop it into a potential chemotherapy agent. Another direction is to study its effects on other neurodegenerative diseases, such as Parkinson's disease. Additionally, there is potential for the development of new drug delivery systems to improve the solubility and bioavailability of this compound.
合成法
The synthesis of 3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves the reaction of 4-(pyridin-4-yl)thiazol-2-amine with 3-(ethylthio)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, it has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
3-ethylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-14-5-3-4-13(10-14)16(21)20-17-19-15(11-23-17)12-6-8-18-9-7-12/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNORYIBUYNYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)


![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2785776.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2785777.png)
![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2785778.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2785779.png)

![3-(Benzenesulfonyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2785783.png)
![(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2785784.png)

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2785788.png)
